molecular formula C21H24ClN3O5S B2652770 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide CAS No. 393161-83-6

1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide

Cat. No.: B2652770
CAS No.: 393161-83-6
M. Wt: 465.95
InChI Key: AQXWRQFNUUAVMB-OEAKJJBVSA-N
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Description

1-(4-chlorobenzenesulfonyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a chlorobenzenesulfonyl group, and a dimethoxyphenyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 1-(4-chlorobenzenesulfonyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 1-(4-chlorobenzenesulfonyl)piperidine. This intermediate is then reacted with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst to yield the final product .

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(4-chlorobenzenesulfonyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide can undergo a variety of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-chlorobenzenesulfonyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to inhibition of enzyme activity. Additionally, the dimethoxyphenyl moiety can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar compounds to 1-(4-chlorobenzenesulfonyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide include:

    4-chlorobenzenesulfonyl chloride: This compound is a key intermediate in the synthesis of the target compound and shares the chlorobenzenesulfonyl group.

    3,4-dimethoxybenzaldehyde: Another intermediate that shares the dimethoxyphenyl moiety.

    N-(4-chlorobenzenesulfonyl)piperidine: A structurally similar compound that lacks the dimethoxyphenyl group

The uniqueness of 1-(4-chlorobenzenesulfonyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide lies in its combination of these functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O5S/c1-29-19-8-3-15(13-20(19)30-2)14-23-24-21(26)16-9-11-25(12-10-16)31(27,28)18-6-4-17(22)5-7-18/h3-8,13-14,16H,9-12H2,1-2H3,(H,24,26)/b23-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXWRQFNUUAVMB-OEAKJJBVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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